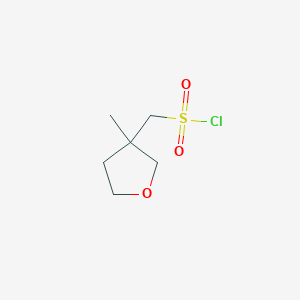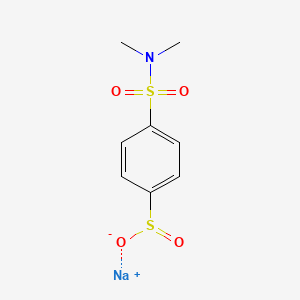
(3-methyloxolan-3-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyloxolan-3-yl)methanesulfonyl chloride, also known as MOMCl, is a synthetic organic compound used in laboratory experiments and scientific research. It is a colorless, non-flammable, and water-soluble compound with a molecular weight of 149.2 g/mol. It is a versatile reagent that has been used in a variety of applications and has been studied extensively in the past few decades.
Aplicaciones Científicas De Investigación
(3-methyloxolan-3-yl)methanesulfonyl chloride has been used in a variety of scientific research applications, such as the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. It is also used in the synthesis of polymers, such as polystyrene and polycarbonate. Additionally, it has been used in the synthesis of a variety of dyes, such as azo dyes, and in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.
Mecanismo De Acción
(3-methyloxolan-3-yl)methanesulfonyl chloride is a versatile reagent that can be used in a variety of reactions. It is a nucleophilic reagent that can react with a variety of substrates, such as aldehydes, ketones, and carboxylic acids, to form a variety of products, including esters, amides, and amines. Additionally, it can be used in a variety of substitution reactions, such as the Wittig reaction and the Michael addition.
Biochemical and Physiological Effects
This compound is a synthetic compound and is not found naturally in the body. As such, it does not have any known biochemical or physiological effects on the body. However, it is important to note that it is a strong acid and can be corrosive and toxic if mishandled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-methyloxolan-3-yl)methanesulfonyl chloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. Additionally, it is a very efficient reagent, with high yields and short reaction times. However, it is important to note that it is a strong acid and can be corrosive and toxic if mishandled.
Direcciones Futuras
(3-methyloxolan-3-yl)methanesulfonyl chloride has a variety of potential future applications. It can be used in the synthesis of a variety of compounds, such as polymers, dyes, and pharmaceuticals. Additionally, it can be used in a variety of substitution reactions, such as the Wittig reaction and the Michael addition. Furthermore, it can be used in the synthesis of a variety of novel compounds, such as peptides and proteins. Finally, it can be used in the synthesis of a variety of drugs, such as antibiotics and antifungal agents.
Métodos De Síntesis
(3-methyloxolan-3-yl)methanesulfonyl chloride is typically synthesized from the reaction of methyl sulfonyl chloride and methyl oxalate in the presence of a base. The reaction is typically conducted in an aqueous solution at room temperature and the product is isolated by recrystallization. In some cases, the reaction can be carried out in an organic solvent such as ethyl acetate or dichloromethane. The reaction is typically very efficient, with a yield of up to 99%.
Propiedades
IUPAC Name |
(3-methyloxolan-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-6(2-3-10-4-6)5-11(7,8)9/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIPMOPQFVAWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6599591.png)

![3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6599603.png)




![4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid](/img/structure/B6599671.png)
![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)
![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)

![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)